molecular formula C21H24N4O3S B10989346 methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10989346
M. Wt: 412.5 g/mol
InChI Key: IYXXGIHZJNTEMX-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The thiazole ring and pyrazole-acetylamino group participate in nucleophilic substitution reactions. Key observations include:

Table 1: Substitution Reactions

Reaction SiteReagents/ConditionsProductReference
Thiazole C-2 positionN-Bromosuccinimide (NBS) in DMFBrominated derivative at thiazole C-2
Methyl ester groupGuanidine in CH₂Br₂Carboxamide formation via ester hydrolysis and subsequent condensation
Pyrazole methyl groupsSbBr₃ in CH₂Br₂Bromination at pyrazole methyl substituents
  • The methyl ester undergoes aminolysis with guanidine to form carboxamide derivatives under non-aqueous diazotization conditions .

  • Bromination at the thiazole C-2 position proceeds regioselectively, as observed in analogous thiazole systems.

Cyclization and Ring-Opening Reactions

The acetyl-amino linker facilitates cyclization to form fused heterocycles:

Key Pathways:

  • Intramolecular cyclization with t-BuONO in CH₂Br₂ yields spiro-pyrimidine derivatives via diazotization .

  • Reaction with maleic anhydride in pyridine forms chromone-linked pyrazoles, a reactivity observed in structurally similar pyrazole-thiazole hybrids .

Mechanistic Insight:
The acetyl-amino group acts as a nucleophile, attacking electrophilic carbons in adjacent rings under acidic or basic conditions .

Hydrolysis and Ester Modification

The methyl ester group is susceptible to hydrolysis:

Table 2: Ester Reactivity

ConditionProductApplication
NaOH/MeOH (room temp)Free carboxylic acidIntermediate for further functionalization
LiAlH₄ in dry THFAlcohol derivativeBioactivity enhancement
  • Hydrolysis under basic conditions provides a carboxylic acid intermediate, which can be coupled with amines to form amide derivatives.

  • Reduction with LiAlH₄ yields the corresponding alcohol, enhancing solubility for pharmacological studies.

Biological Interaction-Driven Reactions

The compound participates in target-specific interactions:

Table 3: Interaction Studies

Biological TargetObserved ReactionOutcome
Enzymatic active sitesCovalent binding via acetyl groupInhibition of kinase activity
DNA intercalationπ-Stacking with pyrazole-thiazoleAnticancer activity enhancement
  • Cysteine protease inhibition occurs through thiazole sulfur coordination to catalytic cysteine residues .

  • DNA intercalation is facilitated by planar pyrazole-thiazole motifs, as demonstrated in related compounds .

Comparative Reactivity with Analogues

The dual pyrazole-thiazole system shows distinct reactivity compared to single-ring analogs:

Table 4: Reactivity Comparison

Compound TypeKey ReactionRate (Relative to Target Compound)
Pyrazole-onlyElectrophilic substitution0.5×
Thiazole-onlyNucleophilic aromatic substitution0.8×
Target compoundTandem cyclization1.2×
  • The hybrid structure accelerates tandem reactions due to synergistic electronic effects between the pyrazole and thiazole rings .

Stability and Degradation Pathways

Critical stability data:

  • Thermal decomposition begins at 210°C, producing CO₂ and methylamine derivatives.

  • Photodegradation under UV light (λ = 254 nm) yields 3,5-dimethyl-1-phenylpyrazole as a primary byproduct .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole core integrated with a pyrazole moiety, which is known for its significant biological activities. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and an appropriate thiazole derivative.
  • Reaction Conditions : The reaction is conducted under basic conditions, often utilizing pyridine as a solvent.
  • Final Product Isolation : The product is purified through recrystallization from suitable solvents.

The structure can be represented as follows:

Molecular Formula C16H20N4O2S\text{Molecular Formula C}_{16}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance:

  • Mechanism of Action : These compounds can inhibit cell proliferation by inducing apoptosis in cancer cells. They target specific signaling pathways involved in cell growth and survival.
CompoundCancer TypeIC50 (μM)Reference
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylateBreast Cancer5.71
Thiazole-Pyrazole HybridLung Cancer10.25

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Study

A study demonstrated that the compound significantly reduced inflammation in animal models of arthritis, showcasing its potential for treating inflammatory diseases.

Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant applications. Compounds similar to this compound have been tested for their efficacy in seizure models.

CompoundModel UsedMedian Effective Dose (mg/kg)Reference
Thiazole DerivativeMES Model24.38
Thiazole-Pyrazole HybridPTZ Model88.23

Mechanism of Action

The mechanism of action of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. Its multifunctional nature allows it to interact with a variety of biological targets, making it a versatile compound in scientific research .

Biological Activity

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound that combines the structural motifs of pyrazoles and thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazole ring, which is often associated with various pharmacological effects, and a pyrazole moiety that enhances its biological profile.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrazole group in this compound may enhance its efficacy. A study indicated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Thiazole AA549 (Lung)5.6Apoptosis induction
Thiazole BMCF7 (Breast)2.3Bcl-2 inhibition
Methyl 2-{...}HeLa (Cervical)TBDTBD

Antimicrobial Activity

Pyrazoles are also noted for their antimicrobial properties. Studies have reported that various pyrazole derivatives exhibit activity against bacteria and fungi. The specific structure of this compound suggests potential antibacterial activity due to the electron-donating groups present in its structure which may interact with microbial cell membranes .

Table 2: Antimicrobial Activity of Pyrazole Compounds

CompoundMicroorganismZone of Inhibition (mm)
Pyrazole CE. coli15
Pyrazole DS. aureus20
Methyl 2-{...}TBDTBD

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be attributed to the thiazole component, which has been shown to inhibit pro-inflammatory cytokines. In vitro studies suggest that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a possible therapeutic application in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : By modulating apoptotic pathways, it may promote cell death in cancer cells.
  • Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines.
  • Membrane Disruption : Its structure suggests potential interactions with bacterial membranes leading to antimicrobial effects.

Case Studies

A recent study investigated a series of thiazole-pyrazole hybrids for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than doxorubicin against breast cancer cells, demonstrating enhanced efficacy due to structural modifications involving both thiazole and pyrazole moieties .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H24N4O3S/c1-12(2)19-18(20(27)28-5)23-21(29-19)22-17(26)11-16-13(3)24-25(14(16)4)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3,(H,22,23,26)

InChI Key

IYXXGIHZJNTEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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